7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
CAS No.: 69401-50-9
Cat. No.: VC21337110
Molecular Formula: C26H27NO11
Molecular Weight: 529.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 69401-50-9 |
---|---|
Molecular Formula | C26H27NO11 |
Molecular Weight | 529.5 g/mol |
IUPAC Name | 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Standard InChI | InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3 |
Standard InChI Key | XELCDTXCWBAMFX-UHFFFAOYSA-N |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |
Structural Characteristics and Properties
Chemical Structure and Physical Properties
The compound features a tetracene core structure with multiple hydroxyl groups and a unique sugar moiety. Its molecular weight is approximately 529.5 g/mol, reflecting its relatively large and complex structure . The molecule contains several key structural components that contribute to its biological activity:
Property | Value | Source |
---|---|---|
Molecular Formula | C26H27NO11 | |
Molecular Weight | 529.5 g/mol | |
XLogP3 | 0.9 | |
Physical State | Solid (presumed) | - |
Solubility | Water-soluble due to multiple hydroxyl groups | - |
The compound's structure includes a tetracyclic ring system with strategic placement of hydroxyl groups and a sugar moiety (4-amino-5-hydroxy-6-methyloxan) attached via a glycosidic bond. This structural arrangement plays a crucial role in the compound's interaction with biological targets, particularly DNA .
Stereochemistry and Conformation
The full stereochemical designation of the compound, as indicated in available data, is (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione . This stereochemical configuration is critical for the compound's biological activity, as it dictates the three-dimensional arrangement of functional groups that interact with biological targets.
Computational Studies and Structure-Activity Relationships
Molecular Docking and Simulation Studies
Computational techniques have been employed to elucidate the molecular mechanisms and interactions of this compound. These studies have provided valuable insights into how the compound binds to DNA and exerts its biological effects . The computational analyses suggest that:
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The compound-DNA complex predominantly interacts via the minor groove
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The multiple hydroxyl groups in the compound structure contribute to hydrogen bonding with DNA
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The sugar moiety plays a role in stabilizing the compound-DNA interaction
These findings highlight the importance of the compound's structural features in its biological activity and provide a foundation for understanding its mechanism of action at the molecular level.
Structure-Activity Relationship
The relationship between the compound's structure and its biological activity has been investigated, revealing key structural elements that contribute to its anticancer potential. The presence of multiple hydroxyl groups enhances the compound's interaction with DNA and contributes to its cytotoxic effects. The tetracene core structure, a characteristic feature of anthracycline antibiotics, is essential for the compound's DNA-binding properties.
Comparative Analysis with Related Compounds
The compound belongs to a family of structurally related molecules with anticancer properties. Research has positioned this compound (A01) as a particularly potent candidate among related molecules, with its potential bolstered by corroborative evidence from various assays .
While earlier studies have highlighted the anticancer activity of this compound, recent research has contributed to a deeper understanding of its binding mechanisms through computational investigations . This knowledge holds potential for designing more effective drugs that target cancer-associated proteins.
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